Trisebacin
Description
Properties
Molecular Formula |
C33H56O12 |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
10-[2,3-bis(9-carboxynonanoyloxy)propoxy]-10-oxodecanoic acid |
InChI |
InChI=1S/C33H56O12/c34-28(35)19-13-7-1-4-10-16-22-31(40)43-25-27(45-33(42)24-18-12-6-3-9-15-21-30(38)39)26-44-32(41)23-17-11-5-2-8-14-20-29(36)37/h27H,1-26H2,(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
MSDXYPKZBBLFGB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)OCC(COC(=O)CCCCCCCCC(=O)O)OC(=O)CCCCCCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Trisebacin
Stereochemical Considerations and Isomeric Forms of Trisebacin
The glycerol (B35011) backbone of this compound presents a potential for stereoisomerism. The central carbon atom of the glycerol moiety (C2) becomes a stereocenter if the sebacic acid chains are attached at the sn-1 and sn-3 positions, leading to the possibility of enantiomeric forms (R and S isomers). However, if the same fatty acid is esterified at all three positions, the molecule possesses a plane of symmetry, rendering it achiral.
To date, specific studies isolating and characterizing the potential stereoisomers of this compound have not been reported in the scientific literature. Consequently, the influence of stereochemistry on the physicochemical properties and biological interactions of this compound remains an open area for investigation.
Conformational Analysis in Solution and Solid States
Spectroscopic Probes of Molecular Conformation
Influence of Solvent Polarity on this compound's Molecular Geometry
The polarity of the solvent is expected to have a significant impact on the conformational preferences of this compound. In nonpolar solvents, the molecule might adopt a more extended conformation to maximize van der Waals interactions between the aliphatic chains. Conversely, in polar solvents, the molecule could fold to minimize the exposure of the hydrophobic chains to the solvent, with the ester groups being more solvated. However, without experimental or computational studies, these remain hypotheses based on general principles of lipid behavior.
Self-Assembly Behavior and Supramolecular Organization
The amphiphilic nature of triglycerides, with their polar ester groups and nonpolar aliphatic tails, can lead to self-assembly into various supramolecular structures in aqueous environments.
Micellar Formation and Vesicular Structures in Model Systems
The formation of micelles or vesicles by pure triglycerides like this compound is not typical, as their molecular geometry (three large nonpolar tails and a relatively small polar headgroup) does not favor the high curvature required for these structures. More commonly, triglycerides are incorporated into micelles or vesicles formed by other amphiphiles, such as surfactants or phospholipids. There is currently no published data on the critical micelle concentration (CMC) or the formation of vesicular structures by this compound, either alone or in combination with other lipids.
Liquid Crystalline Phases and Mesophase Transitions
Triglycerides are known to exhibit complex polymorphic behavior, forming different crystalline structures with distinct melting points and thermodynamic properties. It is plausible that this compound could form liquid crystalline phases under specific temperature and concentration conditions. These mesophases are characterized by a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. Studies on other long-chain triglycerides have revealed the existence of various liquid crystalline phases, which can be investigated using techniques such as differential scanning calorimetry (DSC) and polarized light microscopy. However, specific studies on the liquid crystalline behavior and mesophase transitions of this compound are absent from the current body of scientific literature.
Interfacial Phenomena and Multiphase System Stabilization Mediated by Trisebacin
Interfacial Tension Reduction in Immiscible Liquid Systems
The ability of a substance to reduce interfacial tension between immiscible liquids is a key characteristic of surface-active agents. While direct measurements of interfacial tension reduction by pure Trisebacin are not widely reported in the examined literature, one patent application mentions surface and interfacial tension values for a specific two-phase gel composition containing this compound among other ingredients. This composition exhibited a surface tension of 26.4 dynes/cm at 25°C and an interfacial tension of 52.2 at 25°C. The specific immiscible phase involved in the interfacial tension measurement is not explicitly stated, but the context of a two-phase gel suggests an oil-water or similar interface. It is important to note that these values pertain to a complex formulation, and the contribution of this compound alone to this reduction cannot be isolated from this data. Detailed research on the critical micelle concentration and efficiency of pure this compound in reducing interfacial tension in various systems appears limited based on the available search results.
Emulsion and Microemulsion Formation Mechanisms
This compound is frequently found as a component in cosmetic and other formulations that exist as emulsions or gels. Its role as an emollient implies an affinity for oil phases, and its presence in formulations alongside explicitly listed emulsifiers suggests it may play a part in the formation and stabilization of these multiphase systems. While the precise mechanisms by which this compound influences emulsion and microemulsion formation at a molecular level are not extensively documented in the provided sources, its triglyceride structure allows for interactions at oil-water interfaces.
Role of this compound as an Emulsifying Agent or Co-Emulsifier
This compound is primarily categorized as an emollient and viscosity controlling agent epa.govnist.govnist.govnih.govthegoodscentscompany.com. However, its consistent presence in emulsion formulations, particularly those aimed at delivering hydrophobic components or enhancing skin feel, suggests a potential role beyond simple viscosity modification. In many such formulations, this compound is used in conjunction with established emulsifying surfactants. This co-occurrence indicates that this compound may function as a co-emulsifier, assisting primary emulsifiers in reducing interfacial tension and forming stable interfacial films around dispersed droplets. Its lipophilic nature would facilitate its partitioning to the oil phase or the oil-water interface, where it could potentially influence the packing and effectiveness of other surfactants. Despite this, direct evidence classifying this compound as a standalone emulsifier or providing detailed mechanisms of its co-emulsifying action is not prominent in the examined literature.
Stability of Emulsion Systems: Ostwald Ripening and Coalescence Prevention
Interactions at Solid-Liquid and Air-Liquid Interfaces
This compound's application in topical products and absorbent articles highlights its interactions at solid-liquid (e.g., skin-lotion, fiber-lotion) and air-liquid interfaces. Its function as an emollient involves interacting with the skin surface, a solid-liquid interface, to provide a smoothing and softening effect. In absorbent articles, its inclusion in lotions applied to the topsheet involves interactions with the fiber surface (solid) and potentially air pockets, as well as subsequent transfer to the skin.
Adsorption Isotherms and Surface Coverage Studies
Studies specifically investigating the adsorption isotherms and surface coverage of this compound at various interfaces (solid-liquid, air-liquid) were not identified in the provided search results. Research on adsorption behavior is crucial for understanding how a substance partitions to an interface and the extent to which it can cover a surface. While the presence of this compound in formulations designed to coat surfaces (like skin or fibers in absorbent articles) implies its adsorption to these interfaces, quantitative data on its adsorption characteristics, such as equilibrium adsorption concentrations or the nature of the adsorbed layer, is not available from the examined sources.
Modulating Surface Wettability and Adhesion Properties
This compound is mentioned as a component in formulations where modulating surface wettability and adhesion properties is important. In repellent compositions, spreading agents, which can include this compound, are used to facilitate the distribution of active ingredients on surfaces like skin or fabrics. Good spreading characteristics are desirable for achieving effective coverage. In absorbent articles, lotions containing this compound are applied to the topsheet to enhance fluid acquisition and reduce the adhesion of bodily fluids and their solid components to the topsheet and skin, thereby improving skin cleanliness and comfort. This indicates that this compound, as part of these formulations, contributes to altering the surface energy and chemistry of the materials it contacts, influencing how liquids spread and how other substances adhere. While the precise mechanisms by which this compound modifies wettability and adhesion were not detailed, its oily nature and potential interfacial activity are likely contributing factors.
Data Tables
Based on the available search results, the only specific quantitative data related to interfacial properties found for a composition containing this compound is from a patent:
| Property | Value | Conditions | Source |
| Surface tension | 26.4 dynes/cm | 25°C (77°F) | |
| Interfacial tension | 52.2 | 25°C (77°F) | |
| Demulsibility | Excellent | Not specified |
Note: These values are for a specific two-phase gel composition containing this compound and other ingredients, not for pure this compound.
Based on a comprehensive search of available scientific and technical literature, there is no information on a chemical compound specifically named "this compound" in the context of rheological modulation, gelation, or polymer systems. As a result, it is not possible to generate an article detailing its properties and interactions as outlined in the user's request.
The search for "this compound" and its potential role as a structurant, viscosity modifier, or its interactions with polymers did not yield any relevant research findings, data tables, or scholarly articles. This suggests that "this compound" may be a highly specialized or proprietary compound not discussed in public-facing scientific databases, or the name may be inaccurate.
Without any verifiable data on the chemical structure, properties, or behavior of "this compound," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Therefore, the requested article focusing solely on the chemical compound "this compound" cannot be generated at this time due to the absence of foundational information in the available resources.
Rheological Modulation and Structural Contributions in Soft Matter and Polymer Systems
Tribological Properties of Trisebacin-Enriched Surfaces in Model Studies
Friction and Wear Reduction in Controlled Experimental Setups:No controlled studies documenting the effectiveness of this compound in reducing friction and wear between surfaces have been found. Therefore, quantitative data on its coefficient of friction, wear rate reduction, and performance under different loads and speeds are non-existent in the public domain.
At present, the role of this compound in the modulation of rheological properties and its structural contributions in soft matter and polymer systems, specifically in the context of tribology, remains an unexplored area of research. Further investigation and publication of research findings are necessary to elucidate the potential of this compound in these applications.
Biomolecular Interactions and Mechanistic Studies in in Vitro Models
Influence of Poly(glycerol sebacate) on Enzymatic Activity in Cell-Free Assays
The interaction between Poly(glycerol sebacate) and enzymes, particularly hydrolases like lipases and esterases, is fundamental to its synthesis and biodegradation. These interactions are typically studied in cell-free assays to elucidate the kinetics and mechanisms without the complexity of a cellular environment.
Modulation of Enzyme Kinetics (e.g., Esterases, Lipases)
PGS is primarily synthesized through the lipase-catalyzed polycondensation of its monomers, glycerol (B35011) and sebacic acid. mdpi.com The same class of enzymes, lipases and esterases, are responsible for its degradation through hydrolysis of the ester bonds in its backbone. nih.govnih.gov The kinetics of these enzymatic processes are crucial for controlling the polymer's properties and its degradation profile.
The most common enzyme used for both the synthesis and to study the degradation of PGS is Candida antarctica lipase (B570770) B (CALB). acs.orgnih.gov The enzymatic reaction follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate (e.g., sebacic acid) to form an acyl-enzyme intermediate, which then reacts with the second substrate (glycerol). nih.govnih.gov
Kinetic studies on the CALB-catalyzed polycondensation of glycerol and sebacic acid have shown that the reaction rate is significantly influenced by various parameters, including temperature, solvent, and enzyme concentration. For instance, increasing the amount of CALB from 3.4 to 13.6 wt% can lead to a substantial increase in the polymer's molecular weight and degree of branching. acs.orgnih.gov The enzymatic esterification of glycerol's primary hydroxyls occurs with rate constants in the range of 0.07–1.44 L mol⁻¹ h⁻¹, depending on the solvent used. nih.gov
The degradation of PGS is also an enzyme-modulated process. In vitro studies show that PGS undergoes surface erosion, a process highly correlated with enzymatic digestion by lipases that hydrolyze the ester bonds. nih.govsemanticscholar.org The enzymatic degradation rate for a PGS material was found to be approximately 0.6-0.9 mm/month in a tissue culture medium containing esterases, a rate that falls within the range of in vivo degradation. nih.gov This indicates a direct modulation of the material's breakdown by enzymatic activity.
| Enzyme Amount (wt %) | Number Average Molecular Weight (Mn, kDa) | Weight Average Molecular Weight (Mw, kDa) | Degree of Branching (%) |
|---|---|---|---|
| 3.4 | 1.4 | 3.0 | 17 |
| 6.8 | 5.2 | 9.0 | 25 |
| 13.6 | 9.4 | 16.0 | 41 |
Data adapted from kinetic studies of CALB-catalyzed polycondensation. acs.orgnih.gov
Effect on Enzyme Stability and Conformation in Solution
The stability and conformation of enzymes like lipases are critical for their catalytic activity during PGS synthesis or degradation. The reaction environment, including the solvent and temperature, can significantly impact the enzyme's structure. CALB, often immobilized on a resin, exhibits high stability under the mild reaction conditions typically used for PGS synthesis (40-90°C). nih.govfrontiersin.org
The choice of solvent is a key factor. Solvents with a lower hydrogen bonding accepting ability, such as acetonitrile, can lead to higher enzymatic rate constants (0.84–1.44 L mol⁻¹ h⁻¹). nih.gov However, solvents that allow for optimal intermediate polymer-solvent interactions, like acetone, tend to yield polymers with higher molecular weights, suggesting that the solvent affects not just the enzyme's catalytic rate but also the subsequent polymer chain growth. nih.gov This implies that the solvent environment modulates the enzyme's conformational state and its interaction with the growing polymer chains, thereby influencing the final product. Extreme temperatures or non-optimal pH can lead to denaturation and loss of enzymatic activity, which is a critical consideration in designing cell-free assay conditions.
Interactions with Model Biomembranes and Lipid Bilayers
The amphiphilic nature of PGS and its degradation products (sebacic acid and glycerol) suggests potential interactions with biological membranes. While direct studies on PGS are limited, the behavior of similar amphiphilic polyesters and dicarboxylic acids in the presence of model membranes provides valuable insights. nottingham.ac.uknih.gov
Incorporation into Synthetic Lipid Vesicles
Amphiphilic polymers can interact with and incorporate into synthetic lipid vesicles (liposomes). nottingham.ac.uk Polymers with hydrophobic domains can insert into the lipid bilayer, while hydrophilic segments remain exposed to the aqueous environment. For a material like PGS, which is composed of a flexible hydrophobic sebacic acid backbone and hydrophilic glycerol units, it is plausible that it could be incorporated into the structure of liposomes during their formation. The hydrophobic polyester (B1180765) backbone would likely integrate within the acyl chain region of the lipid bilayer. Such incorporation can be used to modify the surface properties of liposomes, for example, to enhance their cellular uptake. nih.gov This principle is exploited in drug delivery systems where polymer-coated liposomes are designed for improved stability and targeted delivery.
Perturbation of Membrane Fluidity and Permeability in Liposomal Systems
The insertion of polymeric molecules into a lipid bilayer can perturb its structure, leading to changes in membrane fluidity and permeability. rsc.orgnih.gov The hydrophobic portions of the polymer can disrupt the ordered packing of lipid acyl chains, potentially increasing membrane fluidity. Conversely, extensive polymer association at the bilayer surface could form a restrictive layer, decreasing fluidity.
Studies on dicarboxylic acids have shown they can permeate through lipid bilayers, a process that is dependent on the pH and the length of the hydrocarbon chain. nih.gov The permeation of these molecules can induce transient disruptions or pores in the membrane, thereby increasing its permeability. Amphiphilic polymers are known to induce membrane disruption, and this activity is often linked to their biological effects. nih.gov It is hypothesized that PGS or its oligomeric degradation products could similarly interact with and alter the permeability of liposomal membranes, a property that could be harnessed for controlled release from liposomal drug carriers.
Solubilization and Stabilization of Hydrophobic Biomolecules in Aqueous Media
Due to its amphiphilic character, PGS is highly effective at encapsulating and solubilizing hydrophobic molecules, a property extensively explored in the development of nanocarrier systems for drug delivery. researchgate.netrsc.orgrsc.org
PGS can be formulated into nanoparticles that provide a hydrophobic core capable of physically entrapping poorly water-soluble drugs. researchgate.netrsc.org Techniques like solvent displacement are used to produce stable aqueous dispersions of PGS nanoparticles. researchgate.netrsc.org These nanoparticles serve as effective carriers for hydrophobic anticancer drugs such as paclitaxel (B517696) and curcumin. mdpi.comresearchgate.net The encapsulation within the PGS matrix increases the apparent solubility of these drugs in aqueous media, protects them from degradation, and allows for their controlled release. mdpi.comasiapharmaceutics.info
The efficiency of this solubilization is demonstrated by the high drug loading and entrapment efficiencies reported in various studies. For example, nanoparticles made from a copolymer of sebacic acid and ricinoleic acid have achieved entrapment efficiencies for paclitaxel in the range of 86-90%. asiapharmaceutics.info
| Polymer System | Encapsulated Drug | Particle Size (nm) | Entrapment Efficiency (%) | Application |
|---|---|---|---|---|
| Poly(glycerol sebacate) | Paclitaxel | 111-208 | Not Reported | Anti-cancer therapy |
| Poly(glycerol sebacate) | Curcumin | ~200 | Not Reported | Anti-cancer therapy |
| Poly(sebacic acid-co-ricinoleic ester anhydride) | Paclitaxel | Not Reported | 86-90 | Anti-cancer therapy |
| Poly(sebacic anhydride) | Doxorubicin | 218-1198 | Not Reported | Anti-cancer therapy |
Data compiled from studies on PGS and related sebacic acid-based polymer nanoparticles. mdpi.comresearchgate.netasiapharmaceutics.infonih.gov
This ability to form stable nanostructures in water that can house hydrophobic biomolecules makes PGS a valuable tool in pharmaceutical sciences, effectively acting as a solubilizing and stabilizing agent.
Encapsulation Properties for Non-Polar Compounds
There is currently a lack of specific research data on the encapsulation properties of Trisebacin for non-polar compounds. Generally, triglycerides and other lipid-based molecules are utilized for their ability to encapsulate lipophilic (non-polar) drugs, enhancing their solubility and bioavailability. This is a common strategy in the development of lipid-based drug delivery systems such as nanoemulsions and solid lipid nanoparticles. The efficacy of encapsulation typically depends on the physicochemical properties of both the encapsulating agent and the non-polar compound, including their respective molecular structures, polarity, and potential for intermolecular interactions. Without specific studies on this compound, any discussion on its encapsulation capabilities would be purely speculative and not based on scientific evidence.
Formation of Nanodispersions for Research Purposes
Similarly, there is no specific information available from the conducted searches regarding the use of this compound in the formation of nanodispersions for research purposes. Nanodispersions are colloidal systems with droplet sizes in the nanometer range, often used to improve the delivery of poorly water-soluble compounds. The formation of stable nanodispersions typically involves the use of surfactants and high-energy homogenization techniques. The choice of the oil phase, which could theoretically include a compound like this compound, is crucial for the stability and loading capacity of the nanodispersion. However, no research articles or studies were identified that specifically investigate this compound in this application.
Advanced Analytical Techniques for Characterization of Trisebacin Within Complex Matrices
Spectroscopic Methods for Structural and Environmental Probing
Spectroscopic techniques are invaluable for elucidating the molecular structure of Trisebacin and probing its interactions and environment within a complex matrix.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing atomic-level insight into the structure and dynamics of molecules, even within heterogeneous systems. nih.govwikipedia.org For this compound in a complex matrix, solid-state NMR techniques could be particularly relevant if this compound is present in a solid or semi-solid form, or interacting with solid components of the matrix. These methods can enhance spectroscopic sensitivity and resolution in such challenging environments. wikipedia.org Techniques like multidimensional NMR spectroscopy allow for the separation and assignment of signals in complex spectra, providing a detailed understanding of molecular structure and dynamics. nih.gov In situ solid-state NMR has been successfully applied to investigate structures of adsorbed molecules on solid surfaces and study molecular interactions in complex environments, including biological systems and biomaterials, offering valuable insights into how molecules like this compound might behave within a matrix. wikipedia.orgnih.govherts.ac.uk
Vibrational spectroscopy techniques, specifically Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about the molecular vibrations, chemical bonds, and functional groups present in a sample. These techniques are non-invasive and non-destructive, making them suitable for analyzing this compound within its native matrix. FTIR spectroscopy is particularly sensitive to bonds with strong dipoles, such as C=O and C-O bonds which would be present in the ester linkages of this compound, while Raman spectroscopy is more sensitive to non-polar bonds and those with easily polarizable electron clouds, such as C-H and C-C bonds in the fatty acid chains. By analyzing shifts in vibrational frequencies and changes in peak intensities, insights can be gained into the molecular interactions between this compound and other matrix components, as well as conformational changes. Combining FTIR and Raman data can provide a more complete picture of the molecular composition and structure.
UV-Vis and Fluorescence spectroscopy can be employed to study the electronic transitions of molecules. While triglycerides like this compound may not exhibit strong intrinsic fluorescence or UV-Vis absorbance in their pure form, these techniques can be useful if this compound is modified with a chromophore or fluorophore, or if the complex matrix components have relevant spectroscopic properties that are affected by the presence of this compound. UV-Vis spectroscopy is primarily used for quantitative analysis based on light absorption, following the Beer-Lambert law. Fluorescence spectroscopy, generally more sensitive, involves the absorption of light at one wavelength and emission at a longer wavelength, providing insights into the molecular environment, structure, and dynamics. Changes in fluorescence intensity, wavelength, or anisotropy can report on conformational changes or interactions within the matrix. These techniques are particularly valuable for studying molecular dynamics and interactions in complex systems, including biological and soft materials.
Chromatographic and Separation Techniques for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from other components within a complex matrix, enabling the assessment of its purity and accurate quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique that can resolve complex mixtures based on differential affinities for a stationary and mobile phase. Different stationary phases and mobile phase conditions can be optimized for the separation of this compound from impurities and matrix components. Detection methods such as UV-Vis absorbance or Mass Spectrometry (MS) can be coupled with HPLC for identification and quantification. Quantitative analysis is typically performed using calibration curves generated from standards of known concentration, relating peak area or height to the amount of this compound. Preparative chromatography can also be used to isolate this compound for further structural elucidation or functional studies.
Rheological Characterization of this compound-Containing Materials
Rheology is the study of the flow and deformation of matter. For materials containing this compound, particularly in formulations where it contributes to texture or consistency, rheological characterization is critical. Rheological measurements provide information about the material's response to applied stress or strain, revealing properties such as viscosity, elasticity, and yield stress.
Viscoelasticity describes materials that exhibit both viscous (flow) and elastic (deformation) characteristics. Small amplitude oscillatory shear (SAOS) measurements are commonly used to characterize viscoelastic properties by determining the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component, as a function of frequency or strain. The ratio of G'' to G' (tan δ) indicates the relative contribution of viscous and elastic behavior.
Yield stress () is defined as the minimum shear stress required to initiate flow in a material that behaves as a solid at rest. Many complex fluids and structured materials exhibit a yield stress, which is important for their stability and performance, preventing sedimentation or sag. Techniques for measuring yield stress include steady shear stress ramps or oscillatory stress/strain sweeps. The yield stress can be determined from the point at which the material transitions from elastic deformation to plastic flow, often identified by a peak in viscosity or a change in the slope of the stress-strain curve. Understanding the viscoelasticity and yield stress of this compound-containing materials is crucial for predicting their behavior during processing, storage, and application.
Microscopy and Scattering Techniques for Structural Elucidation
Microscopy and scattering techniques are indispensable tools for probing the structural organization of compounds within complex matrices across different length scales, from macroscopic morphology down to atomic arrangements.
Electron Microscopy (TEM, SEM) of Multiphase Systems
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide high-resolution images that are critical for visualizing the morphology and internal structure of materials within complex, multiphase systems.
SEM primarily provides detailed information about the surface topography and composition of a sample by detecting secondary and backscattered electrons emitted from the sample surface when scanned by a focused electron beam. It offers a relatively larger field of view compared to TEM and can be used to examine the external features and spatial distribution of components within a complex matrix.
TEM, on the other hand, provides insights into the internal structure, crystallography, and morphology by transmitting electrons through a very thin sample. The contrast in TEM images is generated by the differential scattering of electrons by the sample's components, allowing visualization of features at the nanoscale, including particle size, shape, and the arrangement of different phases within a matrix.
X-ray Scattering (SAXS, WAXS) for Ordered Structures
X-ray scattering techniques, specifically Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful methods for analyzing the structure of materials at different length scales, providing information about ordered structures within complex matrices.
SAXS probes structures in the nanometer to sub-micrometer range (typically 1 nm to 100 nm), providing information about features such as particle size and shape distributions, pore sizes, and the characteristic distances of partially ordered systems like lamellae or micelles. It analyzes the elastic scattering of X-rays at small angles relative to the incident beam.
WAXS, also known as Wide-Angle X-ray Diffraction (WAXD), examines scattering at wider angles, which corresponds to smaller length scales, typically the atomic or molecular distances within crystalline or semi-crystalline materials (on the order of angstroms). WAXS patterns provide information about the crystalline phases present, their lattice parameters, and the degree of crystallinity.
Combined SAXS and WAXS (often referred to as SWAXS) can offer a comprehensive view of structural organization across multiple length scales. For this compound within a complex matrix, SAXS could potentially reveal information about its aggregation behavior or the formation of nanoscale domains, while WAXS could determine if this compound exists in a crystalline form within the matrix and provide details about its crystal structure. Although these techniques are highly relevant for characterizing ordered structures in complex systems, specific SAXS or WAXS data for this compound was not found in the search results.
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution three-dimensional topographic images of surfaces, as well as information about local material properties and tip-sample interactions at the nanoscale.
AFM utilizes a sharp tip attached to a cantilever that scans across the sample surface. The forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is detected, typically by a laser beam reflected off the cantilever onto a photodiode. By monitoring the cantilever deflection as the tip scans, a topographic map of the surface can be generated.
AFM can operate in different modes, including contact mode, tapping mode, and non-contact mode, depending on the nature of the tip-sample interaction. Beyond topography, AFM can also be used to measure various surface properties, such as adhesion, stiffness, and friction, by analyzing the force-distance curves obtained as the tip approaches and retracts from the surface.
For characterizing this compound within a complex matrix, AFM could be employed to visualize the surface morphology of the matrix, determine the size and distribution of this compound particles or domains on the surface, and investigate the interactions between this compound and other components at the surface level. For instance, AFM could potentially reveal how this compound is integrated into a film or coating, or how it interacts with a biological surface. Specific AFM data related to this compound was not found in the consulted literature.
Computational Chemistry and Molecular Dynamics Simulations of Trisebacin
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are utilized to study the electronic structure and predict the reactivity of molecules. wikipedia.orgnih.govlibretexts.org These calculations can provide detailed information about the distribution of electrons within the Trisebacin molecule, the energies of its molecular orbitals, and potential reaction pathways. rsc.orguleth.ca While specific detailed quantum chemical studies solely focused on the electronic structure and reactivity of this compound were not extensively found in the search results, the principles of these methods are directly applicable. DFT calculations, for instance, could be used to determine the molecule's optimized geometry, partial atomic charges, and vibrational frequencies. wikipedia.orgnih.gov Analyzing the frontier molecular orbitals (HOMO and LUMO) can offer predictions about its potential to participate in chemical reactions as an electron donor or acceptor. rsc.org Furthermore, transition state calculations could be employed to understand the energy barriers and mechanisms of reactions involving this compound, such as hydrolysis or oxidation. rsc.org
Molecular Dynamics Simulations of this compound in Diverse Environments
Molecular dynamics simulations involve simulating the time-dependent behavior of a molecular system by solving Newton's equations of motion for each atom. h-its.orgstanford.eduresearchgate.netebi.ac.uknih.gov This technique allows researchers to observe the dynamic behavior of this compound molecules and their interactions with other components in various environments, providing insights not easily obtainable through static experimental methods. youtube.comnih.gov
Behavior at Interfaces and in Solution
MD simulations are valuable for understanding how this compound behaves at interfaces, such as oil-water interfaces, and its behavior in solution. Studies using coarse-grained molecular dynamics simulations have investigated the interfacial ordering of tristearin (B179404) (this compound) at an oil-water interface, particularly in the presence of surfactants like glycerol (B35011) monooleate (GMO) and polyglycerol polyricinoleate (PGPR). nih.gov These simulations showed that in the absence of surfactants, tristearin's acyl chains exhibit marginal alignment normal to the interface. nih.gov The presence of GMO, a smaller surfactant, led to preferential adsorption at the interface, displacing tristearin and causing the remaining interfacial tristearin to align closely normal to the interface. nih.gov In contrast, PGPR, a bulkier polymeric surfactant, both displaced tristearin and reduced the alignment of the molecules that remained at the interface. nih.gov This suggests that the structural similarity between the fatty acid moieties of GMO (oleic acid) and tristearin (stearic acid) can lead to liquid-state association and alignment at the interface. nih.gov
Simulations can also explore the aggregation behavior, solubility, and diffusion of this compound molecules in different solvents. While specific data tables from simulations of this compound solely in solution were not prominently featured in the search results, MD simulations are a standard method for such investigations for lipid molecules. youtube.comh-its.orgresearchgate.net
Interactions with Polymers and Model Biomolecules
Molecular dynamics simulations can shed light on the interactions between this compound and polymers, as well as model biomolecules like enzymes. Studies have utilized simulation methods to assess the effects of glycerol stearates, including glycerol tristearate (this compound), on the properties of polymers like poly(butylene adipate-co-terephtalate) (PBAT). mdpi.comresearchgate.net These simulations, coupled with experimental methods, investigated the impact of this compound on the microstructure, chain mobility, and surface hydrophobicity of PBAT films. mdpi.comresearchgate.net The incorporation of this compound at certain concentrations was shown to improve water vapor barrier properties, which was assessed through both experimental and simulation methods. mdpi.comresearchgate.net
Furthermore, MD simulations have been employed to understand the interaction between Pseudomonas aeruginosa lipase (B570770) and tristearoyl glycerol (this compound). inrae.fr Such studies provide insights into the molecular recognition, binding, and potential enzymatic hydrolysis of this compound, which is relevant in biological and industrial contexts involving lipases. inrae.fr
Coarse-Grained Modeling for Large-Scale System Behavior
Coarse-grained (CG) modeling is a simulation technique that reduces the number of degrees of freedom in a system by grouping several atoms into single "pseudo-atoms" or beads. wikipedia.orgmpg.demit.edu This simplification allows for the simulation of much larger systems and longer timescales compared to all-atom MD simulations, making it suitable for studying the collective behavior of many this compound molecules or their interactions within complex matrices like polymer blends or biological membranes. wikipedia.orgmpg.de
As noted earlier, coarse-grained MD simulations have been successfully applied to study the interfacial behavior of tristearin (this compound) with surfactants at oil-water interfaces. nih.gov This demonstrates the utility of CG modeling in capturing the mesoscale behavior and ordering of this compound in complex systems. While a study specifically developing a CG model for this compound to study liquid-solid phase transitions was not found, similar work has been done for tridecanoin, another triglyceride, highlighting the applicability of this approach to triglycerides. nih.govresearchgate.net CG models for this compound could be developed to study its self-assembly, crystallization behavior in bulk or confined environments, and its influence on the morphology of lipid mixtures or polymer composites at larger scales.
Predictive Modeling of Material Properties Based on this compound Content
Computational methods, including simulations and machine learning techniques, are increasingly used for the predictive modeling of material properties based on their composition. asu.eduarxiv.orgsrce.hrmdpi.com For materials where this compound is a component, such as polymer formulations or lipid-based delivery systems, computational approaches can help predict how the concentration and distribution of this compound influence macroscopic properties.
As demonstrated by the study on PBAT films containing glycerol tristearate, simulations were used in conjunction with experiments to understand and predict the impact of this compound content on water vapor barrier properties. mdpi.comresearchgate.net This involved assessing changes in microstructure and molecular mobility. mdpi.comresearchgate.net Predictive models can be developed by correlating simulation data (e.g., molecular packing, diffusion coefficients, interaction energies) and experimental data (e.g., barrier properties, mechanical strength, thermal behavior) with varying this compound concentrations. asu.eduarxiv.orgsrce.hr Machine learning models trained on data from simulations and experiments can potentially predict optimal this compound content for desired material performance, reducing the need for extensive experimental trial and error. asu.edusrce.hrmdpi.com
Computational methods offer a powerful avenue for understanding the fundamental behavior of this compound and predicting its impact on the properties of materials in which it is incorporated.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11146 |
| Glycerol tristearate | 11146 |
| Tristearin | 11146 |
| Glycerol monooleate | 5281121 |
| Polyglycerol polyricinoleate | 16214774 |
| Tridecanoin | 11006 |
Interactive Data Table Example (Based on Search Result mdpi.comresearchgate.net)
| PBAT/GTS Blend Composition | Water Vapor Permeability (g·cm/(cm²·s·Pa)) | Assessment Method |
| Neat PBAT | 8.43 × 10⁻¹³ | Experimental & Simulation mdpi.comresearchgate.net |
| PBAT + 1 wt% GTS | 6.55 × 10⁻¹³ | Experimental & Simulation mdpi.comresearchgate.net |
| PBAT + Higher wt% GTS | Deterioration in barrier properties | Experimental & Simulation mdpi.comresearchgate.net |
Potential Applications As a Research Tool and in Advanced Material Development Non Biological/non Clinical
Development of Novel Soft Matter Materials with Tunable Rheological Properties
Soft matter encompasses materials like polymers, gels, and colloids that exhibit properties between those of ideal solids and liquids, deforming easily under external forces due to weak intermolecular interactions. rheo.tokyoimpetux.com Rheology is the study of the flow and deformation of such materials, and understanding the correlation between molecular dynamics and rheological properties is essential for designing materials with desired characteristics. rheo.tokyorheology-esr.org Trisebacin, being a triglyceride, can contribute to the development of novel soft matter materials. Triglycerides, including this compound, have been explored as components in gel compositions, which can be used in various industrial applications. google.comgoogle.com The rheological properties of soft materials, such as viscosity and viscoelasticity, can be tuned by controlling their composition and structure. impetux.comrheology-esr.orgrsc.org
Advanced Lubricants for Industrial Applications
Esters, such as this compound, are generally considered biodegradable materials, making gelled esters potentially suitable for applications where minimal environmental impact is desired. google.com Gel compositions containing triglycerides like this compound have been identified as suitable for use as lubricants in industrial applications. google.comgoogle.com The ability to form stable gel structures with tunable rheological properties suggests that this compound could be a component in developing advanced lubricants with specific performance characteristics required for various industrial machinery and processes. google.comgoogle.comtribodyn.com
Micro- and Nano-Encapsulation Systems for Controlled Release of Chemical Reagents (excluding therapeutic agents)
Microencapsulation is a technique that involves enclosing small particles or droplets of active materials within a protective shell, offering benefits such as controlled release and enhanced stability. longdom.orgijarsct.co.inencapsys.comresearchgate.net This technology has applications in various industries, including agriculture for the controlled release of agrochemicals like pesticides and fertilizers. longdom.orgchalmers.se While much of the research on micro- and nano-encapsulation focuses on drug delivery ijarsct.co.innih.gov, the principles and techniques are applicable to the encapsulation of non-therapeutic chemical reagents. Microcapsules can be designed to release their core material at a controlled rate, which is crucial for applications requiring a sustained or triggered release of a chemical substance. ijarsct.co.inencapsys.comresearchgate.netchalmers.sejustia.com this compound, as a hydrophobic compound, could potentially serve as a core material or a component of the shell in micro- or nano-encapsulation systems designed for the controlled release of other non-biological chemical reagents. The stability and release profile of encapsulated substances are influenced by the properties of the encapsulating material and the method of encapsulation. ijarsct.co.inencapsys.comchalmers.sejustia.com
Design of Emulsification Systems for Non-Aqueous Chemical Processes
Emulsions are systems where one immiscible fluid is dispersed within another, typically stabilized by surfactants. researchgate.net While most emulsion research focuses on aqueous systems, non-aqueous emulsions, where water is not one of the phases, are relevant in specific chemical processes. researchgate.netnyu.edu Non-aqueous emulsions can be useful in applications where the presence of water is undesirable, such as in certain cleaning systems or controlled sol-gel processes. researchgate.net Research into the stability of non-aqueous emulsions explores factors like surfactant properties and the solubility of components in the different phases. nyu.edursc.org The design of stable non-aqueous emulsification systems is challenging but can be achieved through careful selection of components and emulsification techniques. researchgate.netnyu.edursc.org Triglycerides like this compound, being hydrophobic, could potentially be a component of the oil phase in non-aqueous emulsions or play a role in stabilizing such systems, particularly in processes involving other non-polar or moderately polar chemical reagents where an aqueous phase is to be avoided. researchgate.netrsc.org
Future Directions and Unexplored Research Avenues for Trisebacin Chemistry
Investigation of Trisebacin's Role in Sustainable Chemical Processes
The integration of this compound into sustainable chemical processes presents a significant research area. This involves exploring its potential as a renewable solvent, a biodegradable lubricant additive, or a component in the synthesis of bio-based polymers. Research could focus on developing catalytic methods for this compound's transformation into valuable chemicals under mild conditions, minimizing energy consumption and waste generation socialresearchfoundation.comresearchgate.net. Studies are needed to evaluate its performance compared to traditional, less sustainable alternatives in various chemical reactions and industrial processes. This includes assessing its efficiency, selectivity, and potential for recycling or easy disposal. The principles of green chemistry, such as atom economy and the use of safer solvents, should guide these investigations researchgate.netoecd-ilibrary.org.
Potential research topics include:
Catalytic conversion of this compound to ω-hydroxydecanoic acid or other valuable derivatives.
Utilizing this compound as a reactive diluent in sustainable coating or adhesive formulations.
Investigating this compound's effectiveness as a biodegradable lubricant in various industrial applications.
Exploration of Bio-renewable Sourcing and Production Pathways
Current sourcing and production methods for this compound and its precursor, sebacic acid, may rely on non-renewable resources. Exploring entirely bio-renewable pathways for both sebacic acid production and subsequent esterification to this compound is a critical future direction. This could involve investigating microbial fermentation processes for sebacic acid synthesis or exploring alternative plant-based sources rich in C10 fatty acids or their precursors mdpi.comgatech.eduenergy-transitions.org. Research is needed to optimize fermentation conditions, explore genetic engineering of microorganisms for enhanced yields, and develop efficient extraction and purification methods for bio-based sebacic acid. Subsequently, sustainable enzymatic or catalytic methods for the esterification of bio-based sebacic acid with glycerol (B35011) to produce this compound need to be developed and optimized.
Potential research topics include:
Development of microbial strains for efficient sebacic acid fermentation from renewable feedstocks.
Enzymatic synthesis of this compound from bio-based sebacic acid and glycerol.
Techno-economic analysis of different bio-renewable production routes for this compound.
Advanced Characterization of this compound's Degradation Pathways in Environmental Models
Potential research topics include:
Identifying microbial consortia responsible for this compound biodegradation in different soil types.
Investigating the kinetics of this compound hydrolysis and photodegradation in aquatic environments.
Assessing the ecotoxicity of this compound's environmental transformation products.
Integration of this compound into Smart Material Systems with Dynamic Responses
The potential of incorporating this compound into smart material systems with dynamic responses is an unexplored area. Smart materials are designed to react to external stimuli, such as temperature, light, or chemical changes civilengineeringjournals.commdpi.comresearchgate.netezassi.comopen.ac.uk. This compound's physical properties, such as its melting point and viscosity google.com, could potentially be leveraged to design materials that exhibit tunable properties or responsive behavior. Research could explore its use as a phase change material component, a trigger for shape memory polymers, or a component in self-healing materials. ezassi.com
Potential research topics include:
Developing this compound-based phase change materials for thermal energy storage.
Incorporating this compound into polymer matrices to create materials with tunable mechanical properties.
Investigating the potential of this compound as a component in self-healing coatings or composites.
Theoretical Frameworks for Predicting this compound's Behavior in Novel Chemical Environments
Developing theoretical frameworks and computational models to predict this compound's behavior in novel chemical environments is crucial for guiding future experimental research and optimizing its applications. This involves utilizing computational chemistry techniques, such as molecular dynamics simulations and quantum mechanics calculations, to understand its interactions with other molecules, its phase behavior, and its reactivity under different conditions mdpi.comox.ac.uknih.gov. These models can help predict properties that are difficult or time-consuming to measure experimentally and can accelerate the discovery of new applications.
Potential research topics include:
Molecular dynamics simulations to study this compound's behavior in complex solvent systems.
Quantum mechanics calculations to investigate the reactivity of this compound in catalytic processes.
Developing predictive models for this compound's environmental partitioning and degradation rates.
Q & A
Basic: How to formulate a focused research question on Trisebacin's mechanism of action?
Methodological Answer: Begin with a comprehensive literature review to identify gaps in understanding this compound’s molecular targets or pathways . Ensure the question is specific (e.g., “How does this compound inhibit bacterial efflux pumps in Gram-negative strains?”), researchable (feasible with available techniques like crystallography or RNA-seq), and aligned with broader research aims (e.g., antibiotic development) . Avoid overly broad questions (e.g., “How does this compound work?”) by defining boundaries, such as focusing on a specific bacterial model or concentration range .
Basic: What are best practices for designing experiments to assess this compound's efficacy?
Methodological Answer:
Adopt a modular experimental design:
- Controls: Include positive/negative controls (e.g., known antibiotics) and solvent controls to isolate this compound’s effects .
- Dose-response curves: Test multiple concentrations to establish EC₅₀ values and avoid non-linear toxicity artifacts .
- Replicates: Use ≥3 biological replicates to account for variability, especially in in vivo models .
- Data documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, purity assays, and spectral data in supplementary materials .
Advanced: How to resolve contradictions in pharmacokinetic data for this compound across studies?
Methodological Answer:
Address discrepancies through:
- Methodological triangulation: Compare data from HPLC, mass spectrometry, and in vivo bioavailability assays to confirm consistency .
- Contextual analysis: Evaluate differences in experimental conditions (e.g., animal models, administration routes) that may affect absorption rates .
- Statistical reanalysis: Apply meta-analytic techniques to pooled data, testing for heterogeneity via I² statistics . If contradictions persist, propose follow-up studies to isolate confounding variables (e.g., protein binding interactions) .
Advanced: What strategies ensure data validity in this compound’s in vivo toxicity studies?
Methodological Answer:
- Triangulation: Combine histopathology, serum biomarkers, and behavioral assays to cross-validate toxicity endpoints .
- Blinded analysis: Minimize bias by having independent researchers assess tissue samples without prior knowledge of treatment groups .
- Sample size justification: Use power analysis to determine the minimum cohort size required for statistical significance, reducing Type I/II errors .
- Ethical rigor: Adhere to TCPS2 2018 guidelines for humane endpoints and data transparency .
Basic: How to conduct a literature review for this compound research?
Methodological Answer:
- Database selection: Use tools like Google Dataset Search to identify relevant pharmacological datasets, prioritizing peer-reviewed journals and avoiding non-curated platforms .
- Keyword optimization: Combine terms like “this compound,” “efflux pump inhibitor,” and “synergistic activity” with Boolean operators (AND/OR) .
- Gap analysis: Categorize findings into mechanistic insights, therapeutic efficacy, and resistance profiles to highlight understudied areas (e.g., long-term resistance evolution) .
Advanced: How to integrate multi-omics data in this compound’s mechanism-of-action studies?
Methodological Answer:
- Hypothesis-driven integration: Link transcriptomic data (e.g., upregulated stress-response genes) with proteomic profiles (e.g., membrane protein expression) to identify key pathways .
- Network analysis: Use tools like STRING or Cytoscape to map protein-protein interactions affected by this compound .
- Machine learning: Train classifiers on metabolomic datasets to predict this compound’s efficacy across bacterial strains, validating results with in vitro assays .
Basic: What ethical considerations apply to this compound research involving animal models?
Methodological Answer:
- Protocol approval: Submit experimental designs to an Institutional Animal Care and Use Committee (IACUC) for review, ensuring alignment with the 3Rs (Replacement, Reduction, Refinement) .
- Data reporting: Disclose all adverse events and euthanasia criteria in publications to meet ARRIVE guidelines .
Advanced: How to optimize this compound’s formulation for enhanced bioavailability?
Methodological Answer:
- Drug delivery systems: Test nanoparticle encapsulation or liposomal formulations to improve solubility and tissue penetration .
- Pharmacokinetic modeling: Use compartmental models to simulate absorption rates under varying pH conditions (e.g., gastrointestinal vs. intravenous administration) .
- Comparative studies: Benchmark against structurally similar antibiotics (e.g., tetracyclines) to identify formulation advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
